1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl-
Overview
Description
1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are carried out under mild to moderate temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thioacetyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are often catalyzed by bases or acids
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole, 3,5-dimethyl-: Lacks the benzoxazolylthioacetyl group, resulting in different chemical reactivity and biological activity.
1H-Pyrazole, 1-acetyl-3,5-dimethyl-: Similar structure but without the benzoxazole moiety, leading to variations in its applications and properties
Uniqueness
1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl- is unique due to the presence of both the benzoxazole and thioacetyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3,5-dimethylpyrazol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-9-7-10(2)17(16-9)13(18)8-20-14-15-11-5-3-4-6-12(11)19-14/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJVWENMJSPRNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CSC2=NC3=CC=CC=C3O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349718 | |
Record name | 1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113546-64-8 | |
Record name | 2-(2-Benzoxazolylthio)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113546-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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